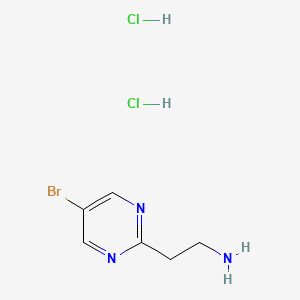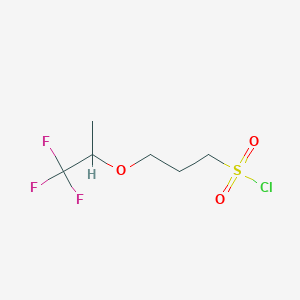
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O3S. It is known for its reactivity and is used in various chemical synthesis processes. The presence of trifluoropropan-2-yl and sulfonyl chloride groups makes it a versatile reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the modification of polymers and other materials to enhance their properties.
Biological Studies: It is used in the preparation of bioactive compounds for studying enzyme inhibition and other biological processes.
Mecanismo De Acción
The mechanism of action of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1,1,1-Trifluoropropan-2-yl)oxy)azetidine hydrochloride
- 1,1,1-Trifluoro-2-propanol
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its combination of the trifluoropropan-2-yl group and the sulfonyl chloride group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C6H10ClF3O3S |
|---|---|
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O3S/c1-5(6(8,9)10)13-3-2-4-14(7,11)12/h5H,2-4H2,1H3 |
Clave InChI |
MLKCJMUSHZNYQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)


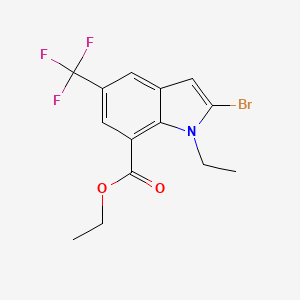


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
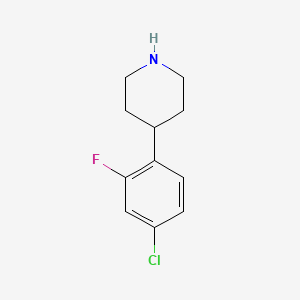
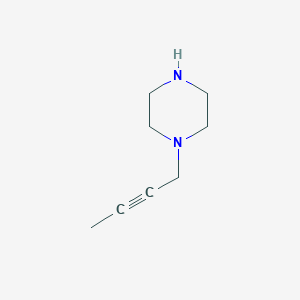
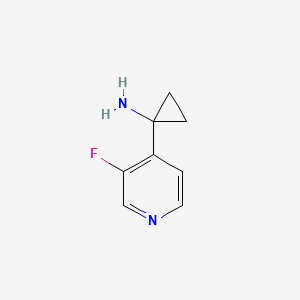
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
